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Core Identity & Synthetic Utility in Pharmaceutical Development

Part 1: Executive Technical Summary

1-(4-Chloro-2-methylphenyl)-2-propanol (CAS: 1782870-71-6) is a specialized chiral
secondary alcohol serving as a critical scaffold in the synthesis of central nervous system
(CNS) active agents, particularly those targeting monoaminergic systems. Structurally, it
consists of a 2-propanol chain substituted at the C1 position with a 4-chloro-2-methylphenyl
moiety.

Its value lies in its bifunctional reactivity: the secondary hydroxyl group allows for
stereoselective substitution or oxidation, while the halogenated aromatic ring provides a handle
for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
without interfering with the aliphatic chain. It is frequently utilized as a precursor for
amphetamine-like derivatives and other phenethylamine pharmacophores via Ritter reactions
or reductive amination sequences.
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Part 2: Chemical Identity & Physicochemical
Profile[1][2][3][4]

The compound is defined by the presence of both steric bulk (ortho-methyl group) and
electronic withdrawal (para-chloro group), which significantly influences the metabolic stability
and lipophilicity of its derivatives.

Table 1: Nomenclature and Identification

Property Specification

IUPAC Name 1-(4-Chloro-2-methylphenyl)propan-2-ol

1-(4-Chloro-2-methylphenyl)-2-hydroxypropane;
Common Synonyms
4-Chloro-2-methyl-a-methylphenethyl alcohol

CAS Registry Number 1782870-71-6

Not explicitly indexed as discrete CID; see
PubChem CID

related Ketone CID 72865
Molecular Formula C10H13CIO
Molecular Weight 184.66 g/mol
SMILES CC(O)CC1=C(C)C=C(Cl)Cc=C1

Derivative of OITFSBRKAUAGND (Ketone
InChl Key

parent)

Table 2: Calculated Physicochemical Properties
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Parameter Value Implication
) Moderate lipophilicity; suitable

LogP (Predicted) ~2.6-29 ) i

for CNS penetration profiles.
H-Bond Donors 1 Secondary hydroxyl group.[1]
H-Bond Acceptors 1 Oxygen atom.

C1-C(Ar) and C1-C2 bonds
Rotatable Bonds 2

allow conformational flexibility.

Topological Polar Surface Area
(TPSA)

20.2 Az

Indicates good membrane

permeability.

Part 3: Synthesis & Production Workflows

The synthesis of 1-(4-Chloro-2-methylphenyl)-2-propanol is typically approached via two
primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction. The choice of pathway
depends on the required stereochemistry and availability of precursors.

Route A: Reduction of 1-(4-Chloro-2-methylphenyl)-2-
propanone

This is the industrial standard due to the accessibility of the ketone precursor (CAS 18713-58-
1).

e Reagents: Sodium Borohydride (NaBHa) or Lithium Aluminum Hydride (LiAIHa4).
» Conditions: Methanol/Ethanol, 0°C to Room Temperature.[1]

» Stereoselectivity: Achievable using chiral catalysts (e.g., Noyori asymmetric hydrogenation)
to yield (R)- or (S)- enantiomers.

Route B: Grignard Addition to Acetaldehyde

This route constructs the carbon skeleton directly.

e Precursor: 4-Chloro-2-methylbenzyl chloride.
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» Reagent: Magnesium (to form Grignard), then Acetaldehyde.

o Mechanism: Nucleophilic attack of the benzyl Grignard reagent on the carbonyl carbon of
acetaldehyde.

Visualization of Synthetic Pathways

The following diagram illustrates the reaction logic and intermediate flow.
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Figure 1: Convergent synthetic pathways for 1-(4-Chloro-2-methylphenyl)-2-propanol,
highlighting the Grignard and Reductive routes.

Part 4: Experimental Protocols

Protocol 1: Sodium Borohydride Reduction (Standard
Bench Scale)

Objective: To reduce the ketone precursor to the target alcohol in high yield.

e Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-Chloro-2-
methylphenyl)-2-propanone in 50 mL of anhydrous methanol.

o Cooling: Place the flask in an ice-water bath (0°C) and stir for 15 minutes.

e Addition: Add Sodium Borohydride (NaBHa4, 15.0 mmol) portion-wise over 20 minutes.
Caution: Gas evolution (Hz) will occur.

» Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via
TLC (Hexane:EtOAc 4:1) for disappearance of the ketone spot.
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e Quenching: Carefully add 10 mL of saturated NH4Cl solution to quench excess hydride.

o Extraction: Remove methanol under reduced pressure. Extract the agueous residue with
Dichloromethane (3 x 30 mL).[2]

 Purification: Dry combined organics over Na2SOa, filter, and concentrate. Purify via silica gel
flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

e IR Spectrum: Appearance of broad -OH stretch at ~3300-3400 cm~1. Disappearance of C=0
stretch at ~1715 cm~2.

e 1H NMR (CDCIs): Diagnostic multiplet for the CH-OH proton at & ~3.9-4.1 ppm.

Part 5: Applications in Drug Discovery|[8]

This compound acts as a "chiral switch" intermediate. The specific placement of the chlorine
and methyl groups on the phenyl ring modulates the binding affinity of resulting
pharmacophores.

» Monoamine Transporter Inhibitors: The 4-chloro substitution is a classic bioisostere for
increasing potency at Serotonin (SERT) and Dopamine (DAT) transporters. The 2-methyl
group restricts rotation, potentially locking the molecule in a bioactive conformation.

o Agrochemicals: Used as a lipophilic building block for fungicides where the alcohol is
converted to an ether or ester linkage.

o Metabolic Probes: The methyl group at the ortho-position blocks metabolic hydroxylation at
that site, directing metabolism to the benzylic position or the propyl chain.

Mechanistic Implication Diagram

The following diagram shows how the core structure interacts with biological targets based on
SAR (Structure-Activity Relationship) principles.
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Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's features to
biological activity.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

o Skin Irritation: Category 2 (Causes skin irritation).

o Eye Irritation: Category 2A (Causes serious eye irritation).

e STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

o Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent oxidation of the alcohol to the ketone.
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o Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated
organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7967140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

